molecular formula C14H11IO2 B8391288 1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone

1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone

Cat. No. B8391288
M. Wt: 338.14 g/mol
InChI Key: IKGHONGKLWNTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538138B2

Procedure details

The product from Example 136A (5.76 g, 27 mmol) was suspended in concentrated aqueous ammonia (400 mL) and treated with a solution of potassium iodide (23.3 g, 140 mmol) and iodine (7.24 g, 28.5 mmol) in water (100 mL). As the reaction did not go to completion, the mixture was treated with a second solution of potassium iodide (15.8 g, 95 mmol) and iodine (4.83 g, 19 mmol) in water (50 mL). After an hour the ammonia was removed under reduced pressure on a rotary evaporator. The mixture was extracted with EtOAc, and the combined organic phases were washed consecutively with pH 6 potassium phosphate buffer and brine, then dried (Na2SO4), concentrated, and chromatographed through silica with 1% acetic acid in a gradient of 0 to 5% EtOAc/CH2Cl2 to provide the title compound as a beige powder (21% yield). MS (ESI APCI negative ion detection) m/z 337 (M−H)−; 1HNMR (300 MHz, CDCl3) δ 2.65 (s, 3H), 5.37 (bs, 1H), 7.08 (d, 1H), 7.48-7.55 (m, 2H), 7.71 (ddd, 1H), 7.88-7.93 (m, 2H), 8.09 (dd, 1H).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
7.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
4.83 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
21%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14](=[O:16])[CH3:15])[CH:9]=2)=[CH:4][CH:3]=1.[I-:17].[K+].II>N.O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14](=[O:16])[CH3:15])[CH:9]=2)=[CH:6][C:7]=1[I:17] |f:1.2|

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC(=CC=C1)C(C)=O
Step Two
Name
Quantity
23.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7.24 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
15.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
4.83 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After an hour the ammonia was removed under reduced pressure on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phases were washed consecutively with pH 6 potassium phosphate buffer and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed through silica with 1% acetic acid in a gradient of 0 to 5% EtOAc/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1=CC(=CC=C1)C(C)=O)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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